Cyclohexyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Cyclohexyl 7-(2-ethoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of tetrazolopyrimidines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 7-(2-ethoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multicomponent reaction. One common method is the Biginelli reaction, which is an acid-catalyzed condensation of an aromatic aldehyde, urea, and ethyl acetoacetate . For this specific compound, the reaction involves 2-ethoxybenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole in the presence of p-toluenesulfonic acid as a catalyst under reflux conditions in ethanol .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 7-(2-ethoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Cyclohexyl 7-(2-ethoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of cyclohexyl 7-(2-ethoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- 5,7-Diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines
- 5-Methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates
Uniqueness
Cyclohexyl 7-(2-ethoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and ethoxyphenyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H25N5O3 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
cyclohexyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H25N5O3/c1-3-27-16-12-8-7-11-15(16)18-17(13(2)21-20-22-23-24-25(18)20)19(26)28-14-9-5-4-6-10-14/h7-8,11-12,14,18H,3-6,9-10H2,1-2H3,(H,21,22,24) |
InChI Key |
PHXXOUFRXHLKKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC3=NN=NN23)C)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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